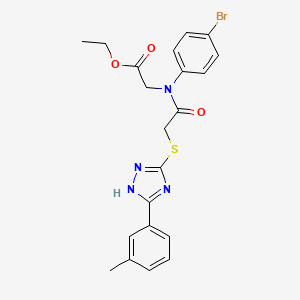
Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C21H21BrN4O3S and its molecular weight is 489.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound contains a triazole moiety, which has been associated with various pharmacological effects including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C21H21BrN4O3S
- Molecular Weight : 460.38 g/mol
- CAS Number : 332158-81-3
This compound features an ethyl ester group, a bromophenyl substituent, and a triazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi. In a study focusing on similar triazole derivatives, compounds demonstrated potent inhibition against metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria . The IC50 values for some derivatives were reported as low as 38.36 μM against specific MBLs, suggesting that this compound may possess similar inhibitory effects.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. In particular, studies have shown that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, mercapto-substituted 1,2,4-triazoles have demonstrated high antioxidant activity and the ability to inhibit metabolic enzymes related to cancer progression . The mechanism of action often involves the modulation of signaling pathways that control cell proliferation and survival.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Triazoles have been found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Study on Triazole Derivatives
A recent study evaluated a series of triazole derivatives for their biological activities. Among these derivatives, those structurally similar to this compound exhibited promising results against various bacterial strains and cancer cell lines. The study highlighted the importance of the bromophenyl and m-tolyl substituents in enhancing biological activity .
Comparative Analysis
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 38.36 | MBL Inhibition |
| Compound B | 50.0 | AChE Inhibition |
| Ethyl Compound | TBD | TBD |
This table summarizes the IC50 values of related compounds in terms of their biological activities.
Properties
Molecular Formula |
C21H21BrN4O3S |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-N-[2-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]anilino)acetate |
InChI |
InChI=1S/C21H21BrN4O3S/c1-3-29-19(28)12-26(17-9-7-16(22)8-10-17)18(27)13-30-21-23-20(24-25-21)15-6-4-5-14(2)11-15/h4-11H,3,12-13H2,1-2H3,(H,23,24,25) |
InChI Key |
LIUKMCNUSLPQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)Br)C(=O)CSC2=NNC(=N2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















